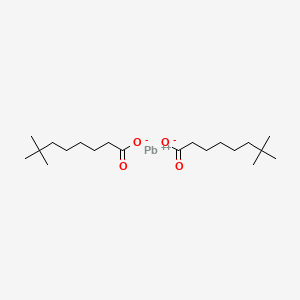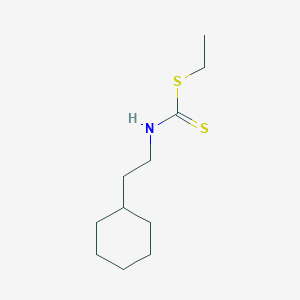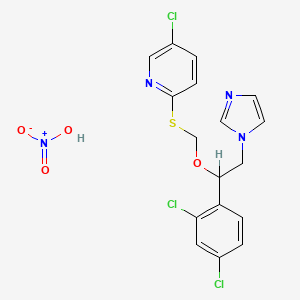![molecular formula C8H13NO2S B14464307 2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one CAS No. 73845-14-4](/img/structure/B14464307.png)
2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one is a bicyclic compound with the molecular formula C8H13NO2S and a molecular weight of 187.263 g/mol . This compound features a unique structure that includes an oxygen, sulfur, and nitrogen atom within its bicyclic framework, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic ring system. For instance, the synthesis can be achieved by reacting a compound containing the necessary functional groups with a base such as potassium t-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidines: These compounds also contain a nitrogen atom within a bicyclic structure but differ in the arrangement of other atoms.
Thiazolidines: Similar in containing sulfur and nitrogen atoms but differ in the overall ring structure.
Oxazolidinones: Contain oxygen and nitrogen atoms within a ring structure but differ in the specific arrangement and additional functional groups.
Uniqueness
2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms within a bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
73845-14-4 |
|---|---|
Molekularformel |
C8H13NO2S |
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
2,2-dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one |
InChI |
InChI=1S/C8H13NO2S/c1-8(2)9-6(10)5-7(9)12-4-3-11-8/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZRVYSURLZGXYBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N2C(CC2=O)SCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)











![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
